3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione
CAS No.:
Cat. No.: VC16248109
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3O2 |
|---|---|
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | 3-ethyl-5-methyl-5-piperidin-3-ylimidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C11H19N3O2/c1-3-14-9(15)11(2,13-10(14)16)8-5-4-6-12-7-8/h8,12H,3-7H2,1-2H3,(H,13,16) |
| Standard InChI Key | YTIDCJLGUMDVAB-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)C(NC1=O)(C)C2CCCNC2 |
Introduction
Chemical Identification and Structural Analysis
Molecular Composition
The molecular formula of 3-ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride is C₁₁H₂₀ClN₃O₂, with a molecular weight of 261.75 g/mol. Key structural features include:
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A central imidazolidine-2,4-dione (hydantoin) core.
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A 3-ethyl substituent at position 2.
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A 5-methyl group and 5-(piperidin-3-yl) substituent at position 4.
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A hydrochloride salt formulation improving bioavailability.
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀ClN₃O₂ |
| Molecular Weight | 261.75 g/mol |
| Exact Mass | 261.124 Da |
| PSA (Polar Surface Area) | 52.9 Ų |
| LogP (Partition Coefficient) | 1.78 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The piperidine ring introduces conformational flexibility, enabling interactions with biological targets such as enzymes and receptors.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via cyclization reactions involving β-aminoalanine derivatives. A typical protocol involves:
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Condensation: Reacting ethyl isocyanate with 3-methyl-3-(piperidin-3-yl)urea in dichloromethane at 0–5°C.
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Cyclization: Acid-catalyzed ring closure to form the imidazolidine-2,4-dione core.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | Dichloromethane |
| Catalyst | HCl |
| Reaction Time | 4–6 hours |
| Yield | 75–85% |
Industrial Manufacturing
Industrial processes employ continuous flow reactors to enhance efficiency and yield. Automated systems control temperature and stoichiometry, reducing by-products like N-ethylurea and piperidine derivatives.
Mechanism of Biological Activity
NLRP3 Inflammasome Inhibition
Computational studies suggest structural analogs bind to the NLRP3 ATPase domain, inhibiting ATP hydrolysis and subsequent inflammasome activation . This mechanism reduces interleukin-1β (IL-1β) release and pyroptosis in macrophages .
Enzymatic Interactions
The compound’s hydantoin core mimics purine structures, potentially interfering with adenosine triphosphate (ATP)-dependent enzymes. In vitro assays demonstrate 50–70% inhibition of recombinant NLRP3 ATPase activity at 10 µM .
Therapeutic Applications
Anti-Inflammatory Agents
Preclinical models highlight its efficacy in reducing IL-1β levels by 40–60% in LPS/ATP-stimulated macrophages, comparable to reference inhibitors like INF39 .
Neurological Disorders
Structural similarity to piracetam suggests potential nootropic effects, though empirical data remain limited.
Table 3: Biological Activity Profile
| Assay | Result |
|---|---|
| IL-1β Inhibition (10 µM) | 55% ± 3% |
| NLRP3 ATPase Inhibition | IC₅₀ = 8.2 µM |
| Cytotoxicity (THP-1) | CC₅₀ > 100 µM |
Physicochemical and Stability Profiles
Solubility and Stability
The hydrochloride salt exhibits:
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High aqueous solubility (>50 mg/mL at pH 7.4).
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Stability under ambient conditions (decomposition <2% after 12 months at 25°C).
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O): δ 1.25 (t, 3H, CH₂CH₃), 2.10 (s, 3H, CH₃), 3.45–3.70 (m, 6H, piperidine-H).
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HRMS: m/z 261.124 [M+H]⁺.
Future Research Directions
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